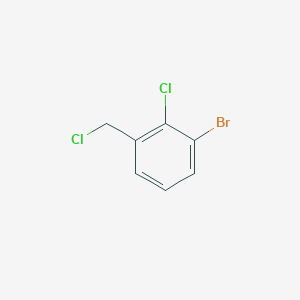

1-bromo-2-chloro-3-(chloromethyl)Benzene

Description

Overview of Halogenated Benzene (B151609) Architectures in Advanced Organic Synthesis

Halogenated benzene derivatives are fundamental building blocks in advanced organic synthesis. chemimpex.com The presence of halogens such as chlorine and bromine on an aromatic ring provides reactive handles for a multitude of chemical transformations. researchgate.net They are key precursors in cross-coupling reactions (like Suzuki, Heck, and Sonogashira couplings), nucleophilic aromatic substitution, and the formation of organometallic reagents. fiveable.me The specific placement and type of halogen influence the electronic nature of the benzene ring, thereby directing the regioselectivity of subsequent reactions. chemistrysteps.commsu.edu This control over reactivity makes polyhalogenated benzenes versatile intermediates for constructing complex molecular frameworks. rsc.org Their stability and functionality are leveraged in the synthesis of everything from active pharmaceutical ingredients to organic light-emitting diodes (OLEDs).

The Unique Structural Features and Synthetic Potential of 1-bromo-2-chloro-3-(chloromethyl)Benzene

The compound 1-bromo-2-chloro-3-(chloromethyl)benzene is a distinct 1,2,3-trisubstituted benzene derivative. Its structure is notable for three key features: the vicinal (adjacent) arrangement of a bromine and a chlorine atom, a third chlorine atom in a benzylic position, and the sterically crowded 1,2,3-substitution pattern on the benzene ring.

Differential Halogen Reactivity: The aryl-bromine and aryl-chlorine bonds exhibit different reactivity profiles, particularly in metal-catalyzed cross-coupling reactions, allowing for selective functionalization.

Reactive Benzylic Halide: The chloromethyl group (-CH₂Cl) is a highly reactive benzylic halide. pressbooks.pub Benzylic halides are prone to nucleophilic substitution (both SN1 and SN2 mechanisms) and are valuable for introducing a benzyl (B1604629) moiety into other molecules. ncert.nic.insarthaks.com The carbocation formed during an SN1 reaction is stabilized by resonance with the aromatic ring. sarthaks.com

Synthetic Precursor: This molecule serves as a trifunctional synthetic intermediate. The three distinct halogenated sites can be manipulated sequentially to build complex, densely functionalized aromatic structures. A plausible, though not explicitly documented, synthetic route would involve the radical halogenation of the methyl group of 1-bromo-2-chloro-3-methylbenzene (B1281987). pressbooks.publibretexts.org

While specific experimental data for 1-bromo-2-chloro-3-(chloromethyl)benzene is scarce in published literature, its properties can be estimated based on related compounds.

| Property | Predicted Value | Basis of Data |

|---|---|---|

| Molecular Formula | C₇H₅BrCl₂ | Calculation |

| Molecular Weight | 239.93 g/mol | Calculation |

| XLogP3 | ~3.9-4.4 | Prediction based on similar structures nih.gov |

| Boiling Point | Not available | No experimental data found |

| Density | Not available | No experimental data found |

Historical Context and Evolution of Research on Halogenated Alkylbenzenes

The study of halogenated alkylbenzenes is rooted in the foundational discoveries of 19th and 20th-century organic chemistry. The first key area was electrophilic aromatic substitution, where reactions like the Friedel-Crafts alkylation (1877) and direct halogenation of benzene rings using Lewis acid catalysts provided the initial routes to these compounds. msu.edulibretexts.org These early methods established how to introduce alkyl and halogen groups onto an aromatic nucleus.

A second, parallel development was the understanding of side-chain reactivity. Research into free-radical reactions demonstrated that under different conditions (e.g., UV light or radical initiators), halogenation occurs preferentially at the benzylic position of an alkylbenzene rather than on the aromatic ring. pressbooks.publibretexts.org This discovery, often associated with the Wohl-Ziegler reaction for bromination using N-Bromosuccinimide (NBS), allowed for the selective synthesis of benzylic halides. researchgate.net The convergence of these two research streams—ring substitution and side-chain substitution—provided the synthetic logic required to create complex, polyfunctionalized molecules like 1-bromo-2-chloro-3-(chloromethyl)benzene. libretexts.org

Current Research Frontiers and Unaddressed Challenges Pertaining to 1-bromo-2-chloro-3-(chloromethyl)Benzene

Current research in organic synthesis places a high value on the development of novel, highly substituted aromatic compounds for applications in medicinal and materials chemistry. rsc.orggoogle.comresearchgate.net Polysubstituted benzenes are ubiquitous cores in functional molecules, and methods to assemble them efficiently are constantly being sought. rsc.org

Despite this broad interest, 1-bromo-2-chloro-3-(chloromethyl)benzene appears to be a sparsely studied compound, with a notable lack of dedicated research in publicly accessible scientific literature. This presents several unaddressed challenges and opportunities:

Definitive Synthesis and Characterization: There is no well-established, optimized synthesis reported specifically for this isomer. Developing a regioselective synthesis and fully characterizing the compound with modern spectroscopic techniques would be a valuable contribution.

Reactivity Studies: A systematic investigation into the sequential reactivity of its three distinct functional sites (aryl bromide, aryl chloride, and benzyl chloride) has not been performed. Such a study would map its potential as a versatile building block for creating libraries of complex molecules.

Application Discovery: Without foundational research, the potential applications of this specific molecule remain unexplored. Its unique substitution pattern could offer advantages in the design of new pharmaceutical scaffolds or organic electronic materials where precise spatial arrangement of functional groups is critical. The lack of data represents a gap in the chemical space of functionalized aromatic intermediates.

Properties

Molecular Formula |

C7H5BrCl2 |

|---|---|

Molecular Weight |

239.92 g/mol |

IUPAC Name |

1-bromo-2-chloro-3-(chloromethyl)benzene |

InChI |

InChI=1S/C7H5BrCl2/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,4H2 |

InChI Key |

UDTZLFKKGIRULA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)CCl |

Origin of Product |

United States |

Strategic Methodologies for the Chemical Synthesis of 1 Bromo 2 Chloro 3 Chloromethyl Benzene

Retrosynthetic Analysis and Key Disconnections for 1-bromo-2-chloro-3-(chloromethyl)Benzene

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comamazonaws.com For 1-bromo-2-chloro-3-(chloromethyl)benzene, several key disconnections can be considered. The chloromethyl group can be introduced via chlorination of a methyl group, suggesting a toluene (B28343) derivative as a key intermediate. The bromo and chloro substituents on the aromatic ring can be introduced through electrophilic aromatic substitution reactions. masterorganicchemistry.comchemguide.co.uk

The primary challenge lies in the order of these introductions to achieve the desired 1,2,3-substitution pattern. The directing effects of the substituents play a crucial role. For instance, a methyl group is an ortho-, para-director, while halogens are also ortho-, para-directors, albeit deactivating. libretexts.org A plausible retrosynthetic approach would involve the disconnection of the C-Br bond, followed by the C-Cl bond, and finally the C-C bond of the chloromethyl group, leading back to a simple benzene (B151609) derivative.

A potential retrosynthetic pathway could start with the target molecule and disconnect the chloromethyl group to arrive at 2-bromo-6-chlorotoluene. From there, disconnection of the bromine atom leads to 2-chlorotoluene, a readily available starting material. The forward synthesis would then involve the chlorination of the methyl group of 2-chlorotoluene, followed by bromination of the aromatic ring. However, controlling the regioselectivity of the bromination step would be critical.

Design and Selection of Precursor Molecules for Regioselective Halogenation on the Aromatic Ring

The selection of appropriate precursor molecules is paramount for achieving the desired regiochemistry in the halogenation steps. The directing effects of the substituents already present on the aromatic ring will dictate the position of the incoming electrophile. libretexts.org

One potential starting material is 2-chloro-3-methylaniline. The amino group is a strong activating and ortho-, para-directing group. This would allow for the regioselective introduction of bromine at the position ortho to the amino group and meta to the chlorine and methyl groups. Subsequent removal of the amino group via a Sandmeyer reaction would yield the desired 1-bromo-2-chloro-3-methylbenzene (B1281987). The final step would be the chlorination of the methyl group.

Another approach could involve starting with 2,3-dimethylaniline. The two methyl groups would direct bromination to the position between them. Subsequent diazotization of the amino group and replacement with chlorine would provide 1-bromo-2-chloro-3,4-dimethylbenzene. However, this would not lead to the desired product.

A more direct, albeit potentially less selective, approach would be to start with 2-chlorotoluene. The chlorine atom is a deactivating ortho-, para-director, while the methyl group is an activating ortho-, para-director. The combined directing effects would favor substitution at the 4- and 6-positions. Achieving substitution at the desired 3-position would be challenging and might require the use of blocking groups or specific catalysts.

Table 1: Potential Precursor Molecules and Their Directing Effects

| Precursor Molecule | Substituents and their Directing Effects | Predicted Position of Electrophilic Attack |

| 2-Chlorotoluene | -Cl (ortho, para, deactivating), -CH3 (ortho, para, activating) | 4- and 6-positions |

| 2-Chloro-3-methylaniline | -NH2 (ortho, para, activating), -Cl (ortho, para, deactivating), -CH3 (ortho, para, activating) | 6-position (ortho to -NH2) |

| 3-Methyl-2-nitroaniline | -NH2 (ortho, para, activating), -NO2 (meta, deactivating), -CH3 (ortho, para, activating) | 4- and 6-positions (ortho/para to -NH2 and -CH3) |

Direct Halogenation Approaches to the Benzene Core and Side Chain of 1-bromo-2-chloro-3-(chloromethyl)Benzene

Direct halogenation of a suitable precursor is a common strategy for introducing bromine and chlorine onto the benzene ring. chemistrysteps.com Electrophilic aromatic substitution reactions, such as bromination with Br2/FeBr3 and chlorination with Cl2/AlCl3, are standard procedures. chemguide.co.uk

For the synthesis of 1-bromo-2-chloro-3-(chloromethyl)benzene, a potential route could involve the direct halogenation of 2-chlorotoluene. However, as mentioned earlier, the regioselectivity would be a significant hurdle. The desired 3-position is sterically hindered and electronically disfavored.

Side-chain halogenation is typically achieved through free-radical mechanisms, often initiated by UV light or radical initiators like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). libretexts.org The chlorination of the methyl group of a suitable toluene derivative would be a key step. For example, the free-radical chlorination of 1-bromo-2-chloro-3-methylbenzene would yield the final product. It is important to control the reaction conditions to avoid multiple chlorinations on the methyl group. libretexts.org

Table 2: Reagents for Direct Halogenation

| Halogenation Type | Reagent | Catalyst/Initiator | Target |

| Aromatic Bromination | Br2 | FeBr3 | Benzene Ring |

| Aromatic Chlorination | Cl2 | AlCl3 | Benzene Ring |

| Side-Chain Chlorination | SO2Cl2 | AIBN (initiator) | Methyl Group |

| Side-Chain Chlorination | Cl2 | UV light | Methyl Group |

Organometallic Coupling Strategies for the Construction of Substituted Aromatic Systems Preceding 1-bromo-2-chloro-3-(chloromethyl)Benzene

Organometallic coupling reactions, such as Suzuki and Stille couplings, offer powerful alternatives for the construction of highly substituted aromatic systems. pressbooks.pub These methods allow for the formation of carbon-carbon bonds with high precision and can be used to assemble the desired substitution pattern in a stepwise manner.

A potential organometallic approach could involve the synthesis of a boronic acid or ester derivative of a di-substituted benzene, which could then be coupled with a third substituent. For example, 2-chloro-3-methylphenylboronic acid could be synthesized and then subjected to a Suzuki coupling reaction with a bromine source. However, the synthesis of the required boronic acid itself could be challenging.

Another strategy could involve the use of directed ortho-metalation (DoM). In this approach, a directing group on the benzene ring directs the deprotonation of an adjacent ortho-position by a strong base, such as an organolithium reagent. The resulting aryllithium species can then be trapped with an electrophile. For instance, starting with a protected 2-chloro-3-methylphenol, the hydroxyl group could direct lithiation at the 6-position, allowing for the introduction of bromine. Subsequent deprotection and conversion of the hydroxyl group to a chloromethyl group would be required.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Synthetic Efficiency and Selectivity

Optimizing reaction conditions and catalyst systems is crucial for maximizing the yield and selectivity of each synthetic step. researchgate.net For electrophilic halogenations, the choice of Lewis acid catalyst can significantly influence the regioselectivity. For instance, bulkier Lewis acids might favor substitution at less sterically hindered positions. The reaction temperature and solvent can also play a significant role.

In free-radical side-chain chlorination, controlling the stoichiometry of the chlorinating agent is essential to prevent over-halogenation. The use of a suitable radical initiator and careful control of the reaction temperature and light intensity can improve the selectivity for mono-chlorination.

For organometallic coupling reactions, the choice of catalyst, ligands, base, and solvent are all critical parameters that need to be optimized to ensure high coupling efficiency and prevent side reactions. High-throughput screening of reaction conditions can be a valuable tool for identifying the optimal parameters for a given transformation.

Table 3: Parameters for Optimization in Key Reactions

| Reaction Type | Key Parameters for Optimization | Desired Outcome |

| Electrophilic Aromatic Halogenation | Lewis acid catalyst, temperature, solvent | High regioselectivity for the desired isomer |

| Free-Radical Side-Chain Chlorination | Stoichiometry of chlorinating agent, initiator, temperature, light intensity | High selectivity for mono-chlorination |

| Organometallic Coupling | Catalyst, ligand, base, solvent, temperature | High yield and chemoselectivity |

Emerging and Novel Synthetic Routes to 1-bromo-2-chloro-3-(chloromethyl)Benzene

Modern synthetic organic chemistry is constantly evolving, with new methodologies being developed that could potentially be applied to the synthesis of 1-bromo-2-chloro-3-(chloromethyl)benzene. mdpi.comrsc.org C-H activation/functionalization reactions are a particularly promising area. mdpi.com These methods allow for the direct conversion of C-H bonds into C-X (where X is a halogen) or C-C bonds, often with high regioselectivity controlled by a directing group.

A hypothetical C-H activation approach could involve a substrate with a suitable directing group that would enable the selective halogenation of the desired C-H bonds on the benzene ring. For example, a directing group at the 1-position could facilitate the chlorination of the 2-position and the bromination of the 6-position (which would become the 3-position after removal of the directing group).

Photoredox catalysis is another emerging field that offers new possibilities for aromatic functionalization. researchgate.net These reactions utilize light to generate highly reactive radical intermediates that can participate in a variety of transformations, including halogenation. A photoredox-catalyzed approach might allow for the halogenation of the aromatic ring under milder conditions and with different regioselectivity compared to traditional electrophilic substitution reactions.

While specific applications of these novel methods to the synthesis of 1-bromo-2-chloro-3-(chloromethyl)benzene have not been reported, they represent exciting future directions for the construction of this and other complex polysubstituted aromatic compounds.

Investigating the Chemical Reactivity and Transformation Pathways of 1 Bromo 2 Chloro 3 Chloromethyl Benzene

Nucleophilic Substitution Reactions at the Chloromethyl Moiety of 1-bromo-2-chloro-3-(chloromethyl)Benzene

The chloromethyl group, -CH₂Cl, is a primary benzylic halide, which makes it particularly susceptible to nucleophilic substitution reactions. This reactivity stems from the ability of the adjacent benzene (B151609) ring to stabilize the transition states of both Sₙ1 and Sₙ2 reaction pathways.

In an Sₙ1-type mechanism, the rate-determining step is the departure of the chloride leaving group to form a primary benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized over the aromatic ring. chemtopper.com Consequently, even though it is a primary carbocation, it can be formed under appropriate conditions, such as in the presence of a polar, protic solvent.

Alternatively, the chloromethyl group can react via an Sₙ2 mechanism. This pathway involves a backside attack by a nucleophile, leading to a concerted displacement of the chloride ion. The primary nature of the carbon atom means there is minimal steric hindrance, favoring the Sₙ2 pathway, especially with strong, less-hindered nucleophiles in polar, aprotic solvents. chemtopper.com

Common nucleophiles that can react with the chloromethyl group include:

Hydroxide ions (OH⁻) to form the corresponding benzyl (B1604629) alcohol.

Alkoxides (RO⁻) to yield benzyl ethers.

Cyanide (CN⁻) to produce a benzyl nitrile, which can be further hydrolyzed to a carboxylic acid.

Amines (RNH₂, R₂NH, R₃N) to form benzylamines.

The general scheme for these reactions can be represented as: C₇H₅BrCl(CH₂Cl) + Nu⁻ → C₇H₅BrCl(CH₂Nu) + Cl⁻

Electrophilic Aromatic Substitution Reactions on the Benzene Ring of 1-bromo-2-chloro-3-(chloromethyl)Benzene

Further substitution on the aromatic ring of 1-bromo-2-chloro-3-(chloromethyl)benzene occurs via electrophilic aromatic substitution (EAS). lumenlearning.commsu.edu The outcome of these reactions is governed by the directing and activating/deactivating effects of the substituents already present: the bromo, chloro, and chloromethyl groups.

Bromo (-Br) and Chloro (-Cl) groups: These are ortho-, para-directing but deactivating groups due to their electron-withdrawing inductive effect and electron-donating resonance effect. msu.edu

Chloromethyl (-CH₂Cl) group: This group is weakly deactivating due to the inductive effect of the chlorine atom, and it is also an ortho-, para-director.

The positions on the benzene ring are numbered C1 (bromo), C2 (chloro), and C3 (chloromethyl). The available positions for substitution are C4, C5, and C6. The directing effects of the existing substituents will determine the regioselectivity of the reaction.

| Substituent | Position | Directing Effect |

| -Br | C1 | Ortho (C2, C6), Para (C4) |

| -Cl | C2 | Ortho (C1, C3), Para (C5) |

| -CH₂Cl | C3 | Ortho (C2, C4), Para (C6) |

Considering the combined effects:

Position C4: Directed by the para-directing -Br group and the ortho-directing -CH₂Cl group. This position is likely to be activated by both.

Position C5: Directed by the para-directing -Cl group.

Position C6: Directed by the ortho-directing -Br group and the para-directing -CH₂Cl group.

Steric hindrance will also play a crucial role. Position C6 is sterically hindered by the adjacent bromo group at C1. Position C4 is less hindered. Therefore, electrophilic attack is most likely to occur at the C4 position, and to a lesser extent at the C6 position. Typical EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (H₂SO₄), and Friedel-Crafts alkylation/acylation (RCl/AlCl₃ or RCOCl/AlCl₃). lumenlearning.comlibretexts.orgmasterorganicchemistry.com The deactivating nature of the existing halogens means that harsh reaction conditions may be required. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions Involving Bromine and Chlorine Sites

1-bromo-2-chloro-3-(chloromethyl)benzene possesses two different types of carbon-halogen bonds on the aromatic ring (C-Br and C-Cl) and one on the benzylic position (C-Cl). This allows for selective metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.comuwindsor.ca

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. uwindsor.ca This differential reactivity allows for selective coupling at the C-Br bond while leaving the C-Cl bond intact. A study on the Suzuki coupling of isomers of (chloromethyl)bromobenzene with arylboronic acids demonstrated high selectivity for the reaction at the C(sp²)-Br bond over the C(sp³)-Cl bond. nih.gov Using a catalyst system of Pd(OAc)₂ and PCy₃·HBF₄, various chloromethyl-1,1'-biphenyl compounds were synthesized in good yields, leaving the chloromethyl group untouched. nih.gov

This high selectivity suggests that 1-bromo-2-chloro-3-(chloromethyl)benzene would react similarly in Suzuki, Heck, Sonogashira, and other palladium-catalyzed cross-coupling reactions. myskinrecipes.combeilstein-journals.org The reaction would preferentially occur at the more reactive C-Br bond.

Table 1: Predicted Selective Suzuki Coupling of 1-bromo-2-chloro-3-(chloromethyl)benzene with Arylboronic Acids Data based on reactions with isomers like 1-bromo-3-(chloromethyl)benzene. nih.gov

| Arylboronic Acid | Predicted Product | Catalyst System |

| Phenylboronic acid | 2-chloro-3-(chloromethyl)-[1,1'-biphenyl] | Pd(OAc)₂, PCy₃·HBF₄ |

| 4-Methylphenylboronic acid | 2-chloro-3-(chloromethyl)-4'-methyl-[1,1'-biphenyl] | Pd(OAc)₂, PCy₃·HBF₄ |

| 4-Methoxyphenylboronic acid | 2-chloro-3-(chloromethyl)-4'-methoxy-[1,1'-biphenyl] | Pd(OAc)₂, PCy₃·HBF₄ |

Radical Reactions and Mechanistic Investigations Associated with 1-bromo-2-chloro-3-(chloromethyl)Benzene

The benzylic position of the chloromethyl group is susceptible to free radical reactions. lumenlearning.com The C-H bonds of a chloromethyl group are not present in this molecule, but the benzylic C-Cl bond can be involved in radical processes. However, a more likely site for radical reaction is at the benzylic position if it were a methyl group, where benzylic hydrogens could be abstracted. For the current molecule, radical reactions could potentially be initiated by heat or UV light in the presence of a radical initiator. lumenlearning.com

For instance, radical bromination using N-bromosuccinimide (NBS) is a common method for selectively brominating the benzylic position of alkylbenzenes. youtube.com If 1-bromo-2-chloro-3-methylbenzene (B1281987) were the substrate, NBS would selectively introduce a bromine atom at the methyl group to form 1-bromo-2-chloro-3-(bromomethyl)benzene. While the starting compound already has a chloromethyl group, further radical halogenation at this position to form a dichloromethyl group is possible but would likely require harsh conditions.

Elimination Reactions and Pathways Leading to Alkenes from 1-bromo-2-chloro-3-(chloromethyl)Benzene

Elimination reactions, such as dehydrohalogenation, typically require a hydrogen atom on a carbon adjacent (β-position) to the carbon bearing the leaving group. msu.edulumenlearning.comlibretexts.org In 1-bromo-2-chloro-3-(chloromethyl)benzene, the chloromethyl group is attached to the benzene ring. There are no hydrogen atoms on the adjacent carbon atoms of the ring that can readily participate in a standard β-elimination reaction to form an alkene without disrupting the highly stable aromatic system.

An elimination reaction involving the removal of HCl from the chloromethyl group and a hydrogen from the benzene ring would lead to the formation of a highly reactive and unstable exocyclic methylene (B1212753) quinone-like structure. Such a reaction is energetically unfavorable and not a common pathway under standard elimination conditions (e.g., treatment with a strong base like alcoholic KOH). byjus.com Therefore, elimination reactions are not a significant transformation pathway for this compound.

Reduction Reactions of the Chloromethyl Group and Other Halogen Atoms in 1-bromo-2-chloro-3-(chloromethyl)Benzene

The various halogenated sites on 1-bromo-2-chloro-3-(chloromethyl)benzene can be reduced under different conditions.

Reduction of the Chloromethyl Group: The benzylic chloride can be reduced to a methyl group. This can be achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or with reducing agents like lithium aluminum hydride (LiAlH₄).

Reduction of Aryl Halides: The C-Br and C-Cl bonds on the aromatic ring are more difficult to reduce. Catalytic hydrogenation can remove these halogens, but it often requires more forcing conditions (higher pressure and temperature) than the reduction of the benzylic chloride. The reactivity for hydrogenolysis is generally C-Br > C-Cl. This allows for the possibility of selective reduction of the C-Br bond while retaining the C-Cl bond.

Table 2: Potential Reduction Products

| Reagent/Conditions | Primary Product |

| LiAlH₄ | 1-bromo-2-chloro-3-methylbenzene |

| H₂/Pd-C (mild conditions) | 1-bromo-2-chloro-3-methylbenzene |

| H₂/Pd-C (forcing conditions) | Toluene (B28343) |

| H₂/Raney Ni | Toluene |

Oxidation Reactions and Functional Group Interconversions of 1-bromo-2-chloro-3-(chloromethyl)Benzene

The chloromethyl group can be oxidized to other functional groups. Oxidation of benzyl halides can lead to the formation of aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents can convert the chloromethyl group to an aldehyde. For example, the Sommelet reaction or oxidation with dimethyl sulfoxide (B87167) (DMSO) could potentially yield 2-bromo-3-chloro-6-(chloromethyl)benzaldehyde.

Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic solution, would be expected to oxidize the chloromethyl group to a carboxylic acid, yielding 2-bromo-3-chloro-6-(chloromethyl)benzoic acid. By analogy, the oxidation of a trichloromethyl group to a carboxylic acid is a known transformation.

The aryl bromide and aryl chloride moieties are generally stable to oxidation under these conditions.

Rearrangement Reactions and Isomerization Pathways of 1-bromo-2-chloro-3-(chloromethyl)Benzene

While specific experimental data on the rearrangement and isomerization of 1-bromo-2-chloro-3-(chloromethyl)benzene is not extensively documented in publicly available literature, its chemical reactivity can be inferred from the behavior of structurally similar compounds, such as other halogenated toluenes and benzyl halides. The potential for rearrangement and isomerization in this molecule primarily centers on two aspects: the migration of the halogen substituents on the aromatic ring and potential, though less likely, rearrangements involving the chloromethyl group.

One of the most relevant analogous processes is the isomerization of dichlorotoluenes, which has been studied under various catalytic conditions. These studies provide a framework for understanding the potential migratory aptitude of the bromine and chlorine atoms in 1-bromo-2-chloro-3-(chloromethyl)benzene. For instance, the isomerization of dichlorotoluenes is often catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), or solid acid catalysts like zeolites. espublisher.comgoogle.comrsc.org These reactions typically proceed through a mechanism involving the formation of a carbocation intermediate, which allows for the migration of halide or alkyl groups around the benzene ring to yield a thermodynamic mixture of isomers.

In a study on the isomerization of 2,5-dichlorotoluene (B98588) over an AlCl₃ catalyst, a variety of other dichlorotoluene isomers were formed. espublisher.com This demonstrates the potential for halogen migration on the benzene ring. The distribution of isomers is influenced by thermodynamic stability and the reaction conditions.

| Starting Material | Catalyst | Temperature (K) | Isomer Products | Yield (%) |

| 2,5-Dichlorotoluene | AlCl₃ | 392.15 - 452.15 | 2,6-Dichlorotoluene | ~5.6 |

| 3,5-Dichlorotoluene | ~9.6 | |||

| 2,4-Dichlorotoluene | ~16.2 | |||

| 3,4-Dichlorotoluene | ~3.3 | |||

| 2,3-Dichlorotoluene | ~2.3 |

This table is based on data for the isomerization of 2,5-dichlorotoluene and is presented as an illustrative example of potential isomerization pathways for halogenated toluenes. espublisher.com

Another relevant named reaction is the Jacobsen rearrangement , which involves the migration of alkyl or halogen groups in polyalkyl- or polyhalobenzenesulfonic acids upon treatment with sulfuric acid. wikipedia.orglibretexts.org Although this reaction requires the presence of a sulfonic acid group, it further supports the principle of halogen migration on a polysubstituted benzene ring. The mechanism is thought to be intermolecular, involving the transfer of the migrating group between aromatic molecules. chemeurope.com

Rearrangements directly involving the benzylic chloromethyl group are generally considered less probable under typical conditions because they would likely proceed through intermediates that disrupt the aromaticity of the benzene ring, which is energetically unfavorable. However, under specific circumstances, such as in the presence of strong bases to form a benzylic ylide, rearrangements like the Sommelet-Hauser rearrangement can occur in related systems. wikipedia.orgchemistry-reaction.com This reaction involves the espublisher.comchemistry-reaction.com-sigmatropic rearrangement of a benzylic quaternary ammonium (B1175870) salt, leading to the formation of an ortho-substituted N,N-dialkylbenzylamine. While 1-bromo-2-chloro-3-(chloromethyl)benzene is not a quaternary ammonium salt, this reaction highlights a pathway for rearrangement at the benzylic position if the chloromethyl group is first converted into a suitable precursor.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring of 1 Bromo 2 Chloro 3 Chloromethyl Benzene

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural assignment of 1-bromo-2-chloro-3-(chloromethyl)benzene in solution. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the molecule's connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-bromo-2-chloro-3-(chloromethyl)benzene is expected to exhibit distinct signals for the aromatic protons and the benzylic protons of the chloromethyl group. The aromatic region (typically δ 7.0-8.0 ppm) will show a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. youtube.comlibretexts.org The chemical shifts of these protons are influenced by the electronic effects of the bromo, chloro, and chloromethyl substituents. Electron-withdrawing groups like bromine and chlorine will generally deshield the aromatic protons, shifting their signals downfield. youtube.com The coupling constants (J-values) between adjacent aromatic protons (ortho-coupling, typically 7-10 Hz) and meta-coupling (2-3 Hz) will be instrumental in determining their relative positions. wisc.eduquora.com The chloromethyl group's protons will appear as a singlet, typically in the range of δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent chlorine atom. rsc.orgchemicalbook.comhmdb.ca

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The benzene ring carbons typically resonate in the δ 120-150 ppm region. libretexts.org The carbon atoms directly bonded to the halogen substituents will experience significant downfield shifts. The carbon of the chloromethyl group is expected to appear in the δ 40-50 ppm range. Due to the unsymmetrical substitution pattern, six distinct signals are expected for the aromatic carbons. libretexts.org Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively correlate the proton and carbon signals, confirming the structural assignment.

Predicted ¹H NMR Chemical Shifts for 1-bromo-2-chloro-3-(chloromethyl)benzene

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H4 | 7.4 - 7.6 | Doublet of doublets |

| H5 | 7.2 - 7.4 | Triplet |

| H6 | 7.5 - 7.7 | Doublet of doublets |

| CH₂Cl | 4.6 - 4.8 | Singlet |

Note: These are estimated values and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) Spectroscopy: The IR spectrum of 1-bromo-2-chloro-3-(chloromethyl)benzene will exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C-C stretching vibrations within the benzene ring will appear in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 1650-2000 cm⁻¹ region, often referred to as "benzene fingers," which can aid in confirming the 1,2,3-trisubstitution pattern. spectroscopyonline.comspectroscopyonline.comspectra-analysis.com The C-H out-of-plane bending vibrations, which are highly sensitive to the substitution pattern, are expected in the 700-900 cm⁻¹ range. spectroscopyonline.com The C-Cl stretching vibration of the chloromethyl group is anticipated in the 650-800 cm⁻¹ region, while the C-Br and aromatic C-Cl stretching vibrations will appear at lower frequencies, typically below 1100 cm⁻¹. optica.org

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. The aromatic ring vibrations, especially the ring breathing mode, often give rise to strong Raman signals. This technique can be advantageous for studying the molecule in aqueous media, where water's strong IR absorption can obscure important spectral regions.

Key Vibrational Frequencies for 1-bromo-2-chloro-3-(chloromethyl)benzene

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| C-C Aromatic Stretch | 1400 - 1600 |

| C-H Out-of-plane Bend | 700 - 900 |

| C-Cl (alkyl) Stretch | 650 - 800 |

| C-Cl (aryl) Stretch | 1000 - 1100 |

| C-Br Stretch | 500 - 600 |

Mass Spectrometry Techniques for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion, thus confirming the molecular formula of C₇H₅BrCl₂.

The fragmentation pattern in the mass spectrum is a molecular fingerprint that aids in structural elucidation. For 1-bromo-2-chloro-3-(chloromethyl)benzene, the presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion and any halogen-containing fragments. miamioh.eduyoutube.com Common fragmentation pathways for halogenated benzyl (B1604629) halides include:

Benzylic cleavage: Loss of a chlorine radical from the chloromethyl group to form a stable benzyl cation.

Loss of halogens: Sequential loss of bromine and chlorine radicals from the aromatic ring.

Rearrangements: Formation of tropylium (B1234903) ions, a common feature in the mass spectra of benzyl derivatives. slideshare.net

Analysis of these fragmentation patterns allows for the confirmation of the presence and location of the various substituents. libretexts.orgchemguide.co.uk

X-ray Crystallography as a Tool for Solid-State Structure Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com This technique can provide unambiguous information about bond lengths, bond angles, and intermolecular interactions. For 1-bromo-2-chloro-3-(chloromethyl)benzene, a single-crystal X-ray diffraction study would definitively confirm the substitution pattern on the benzene ring and reveal the molecule's conformation in the solid state. acs.orgkpi.ua

The successful application of this technique is contingent upon the ability to grow a high-quality single crystal of the compound, which can sometimes be a challenging process. msu.edu The resulting crystal structure would provide invaluable data for understanding the steric and electronic effects of the substituents and how the molecules pack in a crystal lattice.

Chromatographic Techniques (Gas Chromatography, High-Performance Liquid Chromatography) for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby enabling purity assessment and the monitoring of reaction progress.

Gas Chromatography (GC): Due to its volatility, 1-bromo-2-chloro-3-(chloromethyl)benzene is well-suited for analysis by gas chromatography. libretexts.org When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can provide quantitative information about the purity of a sample. documentsdelivered.com The choice of the GC column's stationary phase is critical for achieving good separation from isomeric impurities. chromatographyonline.com A halogen-specific detector, such as an electron capture detector (ECD) or a halogen-specific detector (XSD), can provide enhanced sensitivity and selectivity for halogenated compounds. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can also be used for the analysis of 1-bromo-2-chloro-3-(chloromethyl)benzene. researchgate.netasianpubs.orgasianpubs.org Reversed-phase HPLC with a C18 column is a common starting point for the separation of moderately polar organic compounds. asianpubs.orgtandfonline.comtandfonline.com A UV detector is typically used for detection, as the benzene ring is a strong chromophore. HPLC is particularly useful for monitoring reactions in real-time and for the analysis of less volatile impurities that may not be amenable to GC.

Emerging Analytical Techniques in the Study of Complex Halogenated Benzene Derivatives

The field of analytical chemistry is continually evolving, with new techniques offering improved sensitivity, selectivity, and speed for the analysis of complex halogenated compounds, which are often classified as persistent organic pollutants (POPs). chromatographyonline.commedscireview.netmdpi.comchromatographyonline.comelsevier.com

Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry (HRMS) coupled with advanced chromatographic separation methods like comprehensive two-dimensional gas chromatography (GCxGC) allows for the detailed characterization of complex mixtures of halogenated compounds. chromatographyonline.com Novel ionization techniques, such as electrospray ionization (ESI) combined with plasma ionization, are being developed for the simultaneous detection of organic and inorganic contaminants. rsc.org

Hyphenated Spectroscopic and Chromatographic Methods: The coupling of various analytical instruments, such as GC-IR (Gas Chromatography-Infrared Spectroscopy), provides an additional dimension of information, aiding in the identification of co-eluting compounds.

These emerging techniques hold promise for the trace-level detection and structural elucidation of 1-bromo-2-chloro-3-(chloromethyl)benzene and its potential environmental transformation products. nih.govnih.gov

Theoretical and Computational Investigations of 1 Bromo 2 Chloro 3 Chloromethyl Benzene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-bromo-2-chloro-3-(chloromethyl)benzene, these calculations would begin with the optimization of its molecular geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule, its most stable conformation.

Commonly used quantum chemical methods for such tasks include ab initio Hartree-Fock (HF) and Density Functional Theory (DFT). researchgate.net These methods, particularly DFT with functionals like B3LYP, have been shown to provide a good balance between accuracy and computational cost for halogenated benzene (B151609) derivatives. researchgate.net The choice of the basis set, such as 6-311++G(d,p), is crucial as it defines the set of functions used to build the molecular orbitals. researchgate.net

Upon geometry optimization, a wealth of information about the electronic structure can be extracted. This includes:

Molecular Orbital (MO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity, stability, and its electronic excitation properties. A smaller gap generally suggests higher reactivity.

Electron Density Distribution: This reveals how electrons are distributed across the molecule, highlighting regions of high and low electron density. This is crucial for understanding the molecule's polarity and reactivity.

Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in the molecule, providing an estimate of the partial charge on each atom. This information helps in understanding electrostatic interactions and predicting sites susceptible to nucleophilic or electrophilic attack.

For 1-bromo-2-chloro-3-(chloromethyl)benzene, these calculations would elucidate how the bromo, chloro, and chloromethyl substituents influence the electronic properties of the benzene ring.

Density Functional Theory (DFT) Studies on Reactivity Descriptors and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful tool for investigating the reactivity of molecules. semanticscholar.org By calculating various reactivity descriptors derived from the principles of conceptual DFT, predictions can be made about how 1-bromo-2-chloro-3-(chloromethyl)benzene would behave in chemical reactions.

Key reactivity descriptors that would be calculated include:

Chemical Hardness (η) and Softness (S): These concepts relate to the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electronegativity (χ): This describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This global reactivity index quantifies the electrophilic nature of a molecule.

Fukui Functions: These functions identify the regions in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

By analyzing these descriptors, one could predict the most likely sites for substitution or addition reactions on the 1-bromo-2-chloro-3-(chloromethyl)benzene molecule. Furthermore, DFT can be used to model the entire energy profile of a potential reaction, including the structures of reactants, transition states, and products. This allows for the detailed investigation of reaction mechanisms, providing insights into the feasibility and kinetics of different reaction pathways. For instance, in studies of similar molecules, DFT has been used to explore the regioselectivity of cycloaddition reactions. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on a single, isolated molecule in the gas phase, molecular dynamics (MD) simulations provide a way to study the behavior of molecules in a more realistic environment, such as in a solvent or in the solid state.

For 1-bromo-2-chloro-3-(chloromethyl)benzene, MD simulations would be employed to:

Explore Conformational Space: The chloromethyl group can rotate, leading to different conformers of the molecule. MD simulations can explore the potential energy surface associated with this rotation and identify the most stable conformations and the energy barriers between them.

Study Intermolecular Interactions: In a condensed phase, molecules of 1-bromo-2-chloro-3-(chloromethyl)benzene will interact with each other and with solvent molecules. MD simulations can model these interactions, which are governed by forces such as van der Waals interactions, dipole-dipole interactions, and potentially hydrogen bonding (if a protic solvent is present).

Predict Physical Properties: By simulating the collective behavior of many molecules, MD can be used to predict macroscopic properties such as density, viscosity, and diffusion coefficients.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. The choice of an appropriate force field is critical for obtaining accurate results.

Prediction of Spectroscopic Parameters Using Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. For 1-bromo-2-chloro-3-(chloromethyl)benzene, the following spectroscopic parameters would be of interest:

Infrared (IR) and Raman Spectra: The vibrational frequencies of the molecule can be calculated using DFT. researchgate.net These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the hydrogen and carbon atoms in the molecule can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These predicted chemical shifts are crucial for the interpretation of ¹H and ¹³C NMR spectra.

UV-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths of the molecule. This information allows for the prediction of the UV-Vis absorption spectrum, providing insights into the electronic transitions that occur when the molecule absorbs light.

The accuracy of these predictions depends on the level of theory and basis set used in the calculations. researchgate.net

In Silico Design and Prediction of Novel Reactivity and Functionalization Pathways for 1-bromo-2-chloro-3-(chloromethyl)Benzene

In silico methods, which are computational approaches to drug discovery and materials science, can be used to explore the potential of 1-bromo-2-chloro-3-(chloromethyl)benzene as a building block for the synthesis of new molecules with desired properties.

This would involve:

Virtual Screening: By computationally modeling the reactions of 1-bromo-2-chloro-3-(chloromethyl)benzene with a library of virtual reactants, it is possible to screen for new reactions that are likely to be successful.

Predicting Reaction Outcomes: For promising reactions, DFT calculations can be used to investigate the reaction mechanisms and predict the major products, as well as any potential side products.

Designing Novel Functionalizations: Based on an understanding of the molecule's reactivity from DFT calculations, it is possible to rationally design new functionalization strategies to introduce specific chemical groups at particular positions on the molecule. This could be used to synthesize new derivatives of 1-bromo-2-chloro-3-(chloromethyl)benzene with tailored electronic, optical, or biological properties.

By leveraging these computational tools, researchers can accelerate the discovery of new synthetic routes and novel molecules based on the 1-bromo-2-chloro-3-(chloromethyl)benzene scaffold, while minimizing the need for extensive and time-consuming experimental work.

Applications and Industrial Relevance of 1 Bromo 2 Chloro 3 Chloromethyl Benzene and Its Derivatives in Non Biological Contexts

Role as a Key Intermediate in the Synthesis of Specialty Chemicals

1-bromo-2-chloro-3-(chloromethyl)benzene serves as a pivotal intermediate in the synthesis of complex organic molecules and specialty chemicals. Its utility stems from the differential reactivity of its functional groups. The bromo and chloro substituents on the aromatic ring can be targeted for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental for creating biaryl compounds and other complex structures. myskinrecipes.com

Simultaneously, the chloromethyl group (a benzylic halide) is highly susceptible to nucleophilic substitution. This allows for the introduction of a wide array of other functional groups, including ethers, esters, amines, and nitriles, further expanding its synthetic potential. This dual reactivity enables chemists to perform sequential and regioselective modifications, making it an efficient precursor for multi-substituted aromatic compounds used in various industrial fields.

Table 1: Reactivity of Functional Groups in 1-bromo-2-chloro-3-(chloromethyl)benzene

| Functional Group | Position | Type of Reaction | Potential Products |

| Bromo | 1 | Cross-coupling (e.g., Suzuki, Heck) | Biaryls, substituted benzenes |

| Chloro | 2 | Cross-coupling (less reactive than bromo) | Functionalized aromatics |

| Chloromethyl | 3 | Nucleophilic Substitution | Ethers, esters, amines, nitriles |

Precursor in the Development of Advanced Materials, including Polymers and Resins

The chloromethyl functionality makes 1-bromo-2-chloro-3-(chloromethyl)benzene and its derivatives valuable in materials science, particularly in the synthesis and modification of polymers and resins. myskinrecipes.com The chloromethyl group can be used to functionalize existing aromatic polymers, such as polystyrene or poly(arylene ether sulfone), by introducing the substituted benzene (B151609) ring as a pendant group. tandfonline.com This modification can alter the physical and chemical properties of the polymer, such as thermal stability, solubility, and reactivity.

Furthermore, derivatives of this compound can be designed as monomers for polymerization. For instance, the chloromethyl group can be converted into other polymerizable functionalities, like a vinyl or acrylate (B77674) group. The resulting monomers, containing bromo and chloro substituents, can be copolymerized with other monomers, such as styrene, to produce specialty polymers with tailored properties. researchgate.netchemrxiv.org The halogen atoms in the polymer backbone or side chains can serve as sites for further post-polymerization modification, leading to advanced materials for specialized applications.

Utilization in Agrochemical Synthesis and Research (excluding biological effects or safety profiles)

Polysubstituted halogenated benzenes are a common structural motif in many active ingredients used in the agrochemical industry. While direct applications of 1-bromo-2-chloro-3-(chloromethyl)benzene are not extensively documented, its structural analogues are known intermediates in the synthesis of agrochemicals. myskinrecipes.com For example, 1-bromo-3,5-dichlorobenzene (B43179) is a known starting material for fungicides. google.com Similarly, other brominated and chlorinated aromatic compounds serve as precursors for a variety of pesticides. googleapis.com

The specific arrangement of substituents in 1-bromo-2-chloro-3-(chloromethyl)benzene makes it a plausible candidate for the synthesis of novel agrochemical compounds. The reactive sites can be used to build the complex molecular architectures required for herbicidal or pesticidal activity. For example, the chloromethyl group can be used to link the aromatic core to other heterocyclic structures common in agrochemical design.

Applications in Pharmaceutical Intermediate Synthesis (excluding final drug products, clinical trials, or safety)

In the pharmaceutical industry, the development of complex small molecules is paramount. Versatile building blocks like 1-bromo-2-chloro-3-(chloromethyl)benzene are instrumental in this process. Structurally related compounds, such as 1,3-bis(chloromethyl)benzene, are widely used in the synthesis of pharmaceutical intermediates. doaj.orgresearchgate.net The utility of these compounds lies in their ability to act as scaffolds upon which larger, more complex molecules can be built.

The reactive handles on 1-bromo-2-chloro-3-(chloromethyl)benzene allow for its incorporation into drug precursors through various synthetic routes. The bromo and chloro groups can facilitate the formation of carbon-carbon or carbon-heteroatom bonds through cross-coupling, while the chloromethyl group provides a site for attaching side chains or linking the core to another part of a target molecule. This makes it a valuable, albeit specialized, intermediate in medicinal chemistry research for the synthesis of new chemical entities.

Contributions to Catalysis Research and Ligand Design

The design of ligands is crucial for the development of new metal catalysts that drive a vast number of chemical reactions. Substituted aromatic compounds are frequently used to create ligands with specific electronic and steric properties. Analogues of 1-bromo-2-chloro-3-(chloromethyl)benzene are utilized in the production of ligands for catalysis. myskinrecipes.com

The chloromethyl group can be readily converted to a phosphine, amine, or other coordinating group, which can then bind to a metal center. The bromo and chloro substituents remaining on the benzene ring act as powerful electronic modifiers. By withdrawing electron density, they can tune the properties of the metal catalyst, influencing its activity, selectivity, and stability. This allows researchers to fine-tune catalytic systems for specific synthetic challenges.

Patent Landscape Analysis for Synthetic and Application Methodologies Involving 1-bromo-2-chloro-3-(chloromethyl)Benzene

A direct patent search for "1-bromo-2-chloro-3-(chloromethyl)benzene" reveals it to be a highly specialized compound. However, an analysis of the patent landscape for structurally similar compounds provides insight into its potential industrial applications and synthetic methodologies.

Patents in this area can be broadly categorized:

Synthesis Methods: A significant number of patents focus on the methods for producing substituted halobenzenes. This includes patents covering chloromethylation processes for various benzene compounds, which are key to synthesizing the target molecule. google.com Other patents describe processes for preparing related di- and tri-substituted halobenzenes, outlining general industrial methods for halogenation and functionalization. google.com

Intermediates for Active Ingredients: Many patents claim the use of compounds like 1-bromo-2-(chloromethyl)benzene (B1268061) as intermediates in the synthesis of more complex molecules, particularly for the pharmaceutical and agrochemical industries. nih.gov These patents often cover a class of related substituted benzenes as part of a generic structure (a Markush structure) used to create novel active compounds.

Material Science Applications: Patents can also be found for the incorporation of halomethylated benzenes into polymers or other materials to impart specific properties, such as flame retardancy or altered chemical resistance.

Table 2: Representative Patent Areas for Related Halogenated Benzene Compounds

| Patent Focus Area | Example Compound from Literature | Relevant Application |

| Synthesis Process | 1-bromo-3,5-dichlorobenzene | Dyes, Pesticides google.com |

| Chemical Intermediate | 1-Bromo-2-(chloromethyl)benzene | General Organic Synthesis nih.gov |

| Chloromethylation | Various Benzene Compounds | General Synthetic Method google.com |

This analysis indicates that the primary commercial value of 1-bromo-2-chloro-3-(chloromethyl)benzene likely lies in its role as a bespoke building block for creating high-value, complex chemical products rather than as a large-volume commodity chemical.

Emerging Research Directions and Future Perspectives on 1 Bromo 2 Chloro 3 Chloromethyl Benzene

Sustainable and Green Chemistry Approaches to the Synthesis of 1-bromo-2-chloro-3-(chloromethyl)Benzene

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate hazardous substances, are increasingly guiding the synthesis of specialty chemicals. beilstein-journals.org Traditional multi-step syntheses of polysubstituted benzenes often involve hazardous reagents and generate significant waste. Future research into the synthesis of 1-bromo-2-chloro-3-(chloromethyl)benzene is geared towards developing more environmentally benign pathways.

Key goals in this area include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

Use of Safer Solvents: Replacing conventional volatile organic compounds with greener alternatives like water, supercritical fluids, or ionic liquids.

Catalytic Reagents: Employing catalytic systems over stoichiometric reagents to reduce waste and improve reaction efficiency. For instance, developing solid acid catalysts to replace corrosive liquid acids in halogenation or Friedel-Crafts type reactions.

Energy Efficiency: Utilizing alternative energy sources like microwave or ultrasonic irradiation to reduce reaction times and energy consumption. nih.gov

A comparative overview of a hypothetical traditional versus a green synthetic approach is presented below.

| Feature | Traditional Synthesis (Hypothetical) | Green Chemistry Approach (Prospective) |

| Starting Material | Petroleum-derived toluenes or benzenes | Bio-based or renewable feedstocks |

| Halogenation | Use of elemental bromine and chlorine with Lewis acid catalysts | Catalytic halogenation using hydrohalic acids and an oxidant; enzymatic halogenation nih.gov |

| Solvent | Chlorinated solvents (e.g., CCl₄, CHCl₃) | Water, supercritical CO₂, or biodegradable solvents |

| Purification | Multi-step solvent extraction and column chromatography | Solid-phase extraction or crystallization to minimize solvent use |

| Waste | Significant generation of acidic and organic waste streams | Minimized waste, with potential for catalyst recycling and solvent recovery beilstein-journals.org |

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch production methods, particularly for reactions that are exothermic or involve hazardous intermediates. uniroma1.it This technology is a promising approach for the safer and more efficient large-scale production of 1-bromo-2-chloro-3-(chloromethyl)benzene.

The benefits of applying flow chemistry to its synthesis include:

Enhanced Safety: The small reactor volumes minimize the risks associated with handling hazardous reagents and controlling highly exothermic reactions.

Improved Heat Transfer: Microreactors provide a high surface-area-to-volume ratio, allowing for precise temperature control and preventing the formation of hotspots that can lead to side products.

Increased Yield and Purity: Precise control over reaction parameters (temperature, pressure, residence time) can lead to higher selectivity and cleaner product streams, reducing the need for extensive purification. uniroma1.it

Scalability: Production can be scaled up by running multiple reactors in parallel or by extending the operational time, avoiding the challenges of scaling up batch reactors.

A recent report on the flow synthesis of the pharmaceutical imatinib (B729) highlighted the use of a modular assembly for the chemoselective amidation of halogenated toluenes, demonstrating how flow systems can significantly improve yields and process control for related compounds. nih.gov

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond established methods, future research will likely explore novel catalytic systems to unlock new reaction pathways for 1-bromo-2-chloro-3-(chloromethyl)benzene and its derivatives.

Dual-Metal Catalysis: Systems employing two different metals could activate different sites of the molecule simultaneously or sequentially in one pot, enabling more complex transformations with higher efficiency.

Photoredox Catalysis: Light-mediated catalysis can enable reactions under mild conditions that are not accessible through traditional thermal methods. This could be applied to the functionalization of the C-Cl bond or to novel transformations involving the chloromethyl group.

Enzymatic Catalysis: The use of halogenating enzymes could provide highly regioselective methods for the synthesis of this compound or its analogs. nih.gov Biocatalysis offers a sustainable route to highly functionalized molecules. nih.gov

One unique isomerization process, known as the "halogen dance," has been observed in related compounds, allowing for the migration of halogen atoms around the aromatic ring under basic conditions. While not yet reported for this specific molecule, exploring such pathways could lead to the synthesis of novel, difficult-to-access isomers.

Integration with Materials Science for Novel Advanced Applications

Halogenated aromatic compounds are valuable precursors in materials science due to their influence on the electronic, thermal, and physical properties of polymers and functional materials. chemimpex.com The trifunctional nature of 1-bromo-2-chloro-3-(chloromethyl)benzene makes it a particularly attractive building block for advanced applications.

Specialty Polymers: It can be used as a monomer or a cross-linking agent. Polymerization via its aromatic halogen sites (e.g., through Yamamoto or Suzuki polycondensation) could yield polymers with high thermal stability and inherent flame-retardant properties.

Functional Coatings: The chloromethyl group provides a reactive handle for grafting the molecule onto surfaces, creating functional coatings with tailored properties such as hydrophobicity or chemical resistance. chemimpex.com

Organic Electronics: Derivatives of this compound could serve as intermediates in the synthesis of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The specific substitution pattern can be used to tune the HOMO/LUMO energy levels of the resulting materials.

The integration of this versatile building block into material backbones could lead to the development of next-generation materials with enhanced performance characteristics. chemimpex.com

Q & A

Basic: What are the recommended methods for synthesizing 1-bromo-2-chloro-3-(chloromethyl)benzene, and how can regioselectivity be controlled?

Synthesis typically involves sequential halogenation and chloromethylation. A plausible route starts with toluene derivatives:

Bromination : Use FeBr₃ as a catalyst to introduce bromine at the para position.

Chlorination : Employ Cl₂/FeCl₃ under controlled temperatures (0–5°C) to direct chlorine to the ortho position relative to bromine.

Chloromethylation : Apply Friedel-Crafts alkylation using formaldehyde and HCl in the presence of AlCl₃ to introduce the chloromethyl group at the meta position.

Regioselectivity Control : Bromine acts as a meta director, while chlorine directs ortho/para. Competing effects require precise stoichiometry and low temperatures to minimize undesired isomers. Monitor intermediates via TLC and GC-MS to verify substitution patterns .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- ¹H/¹³C NMR : Aromatic protons appear as complex splitting patterns (δ 7.0–7.8 ppm). The chloromethyl (-CH₂Cl) group shows a triplet (δ 4.5–5.0 ppm) due to coupling with adjacent protons.

- HRMS : Confirm molecular weight (C₇H₅BrCl₂; calc. 247.88 g/mol) and isotopic patterns (Br/Cl).

- IR : Detect C-Br (550–650 cm⁻¹) and C-Cl (600–750 cm⁻¹) stretches.

- X-ray Crystallography : Resolves positional ambiguities, especially if steric hindrance induces isomerism .

Advanced: How can computational chemistry predict its reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) models the electrophilic chloromethyl group’s reactivity. Key steps:

LUMO Mapping : Identify electron-deficient regions susceptible to nucleophilic attack.

Solvent Effects : Simulate polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents to assess SN1/SN2 dominance.

Transition State Analysis : Calculate activation barriers for Cl⁻ vs. Br⁻ displacement. Adjacent electron-withdrawing groups (Br, Cl) enhance electrophilicity by lowering LUMO energy .

Advanced: How to reconcile conflicting hydrolysis rate constants in different solvents?

Conflicts arise from solvent polarity and mechanism shifts (SN1 vs. SN2). Methodological solutions:

- Eyring Plots : Compare activation parameters (ΔH‡, ΔS‡) across solvents.

- Isotope Labeling : Use D₂O to track proton transfer in SN1 mechanisms.

- Trapping Experiments : Add AgNO₃ to precipitate Cl⁻ and quantify leaving group kinetics.

Polar aprotic solvents favor SN2 (bimolecular kinetics), while protic solvents may stabilize carbocation intermediates (SN1) .

Basic: What purification strategies address diastereomers or byproducts?

- Column Chromatography : Use silica gel with hexane/ethyl acetate (gradient elution) to separate halogenated byproducts.

- Recrystallization : Ethanol or DCM/hexane mixtures yield high-purity crystals.

- GC-MS Monitoring : Identify impurities like dibrominated derivatives or unreacted toluene .

Advanced: How do steric/electronic effects influence Suzuki-Miyaura coupling efficiency?

- Electronic Effects : Bromine’s electron-withdrawing nature enhances oxidative addition to Pd(0).

- Steric Hindrance : The chloromethyl group may slow transmetalation; bulky ligands (e.g., SPhos) improve turnover.

- Meta-Substitution : Compared to para-substituted analogs ( ), meta-bromo derivatives exhibit moderate reactivity due to reduced conjugation .

Basic: What safety protocols are critical given structural analogs’ hazards?

- PPE : Wear nitrile gloves, goggles, and a lab coat.

- Ventilation : Use a fume hood to avoid inhalation of volatile chlorinated compounds.

- Spill Management : Neutralize with NaHCO₃ and dispose as halogenated waste.

- First Aid : Flush skin/eyes with water; seek medical attention for inhalation exposure .

Advanced: How to resolve X-ray vs. computational geometry discrepancies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.